

SAR131675: A Technical Guide to its Potent and Selective Inhibition of VEGFR-3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SAR131675, a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). SAR131675 has demonstrated significant anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities in preclinical studies.[1][2] This document details the selectivity profile of SAR131675, outlines the experimental methodologies used to characterize its activity, and illustrates the key signaling pathways and experimental workflows.

Core Mechanism and Selectivity

SAR131675 is an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[3] Its high selectivity for VEGFR-3 is a key characteristic, distinguishing it from many multi-kinase inhibitors. While it shows moderate activity against VEGFR-2, it has significantly less effect on VEGFR-1 and a wide range of other kinases, enzymes, and ion channels.[1][2][4] This selectivity profile suggests a more targeted therapeutic approach with a potentially reduced risk of off-target effects.

Quantitative Selectivity Profile of SAR131675

The following table summarizes the inhibitory activity of SAR131675 against VEGFR family kinases, providing a clear comparison of its potency and selectivity.



Target Kinase	Assay Type	IC50 (nM)	Ki (nM)	Selectivity Fold (VEGFR-3 vs. Target)
VEGFR-3	Recombinant Human Kinase Assay	23[4][5]	12[4]	1
HEK Cell Autophosphoryla tion	45[1][2]	-	1	
VEGFR-2	Recombinant Human Kinase Assay	235[4]	-	~10[1][2][4]
HEK Cell Autophosphoryla tion	~280[4]	-	~6	
PAEC Phosphorylation	239[3][4]	-	~10	
VEGFR-1	Recombinant Human Kinase Assay	>3000[4]	-	>130
HEK Cell Autophosphoryla tion	~1000[4]	-	~22	

Note: IC50 and Ki values are aggregated from multiple sources. The selectivity fold is calculated based on the IC50 values from the recombinant human kinase assays.

SAR131675 was also found to be inactive against a panel of 65 other kinases, 107 non-kinase enzymes and receptors, and 21 ion channels, further highlighting its specificity.[1][3]

Key Signaling Pathway

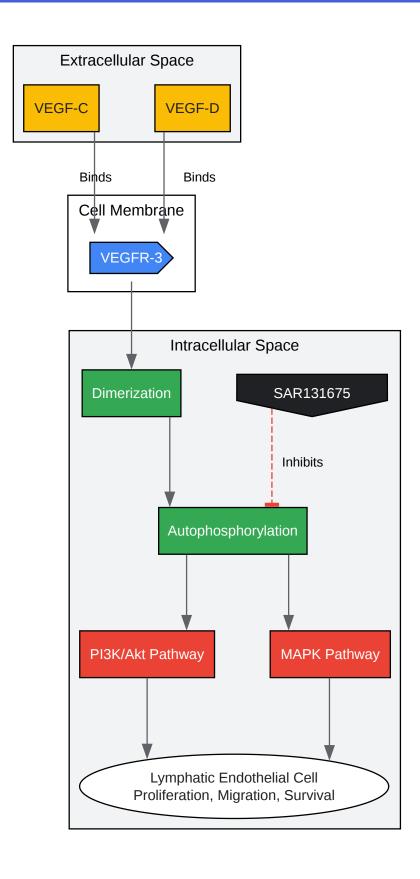


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The primary target of SAR131675 is the VEGFR-3 signaling pathway, which is crucial for lymphangiogenesis—the formation of new lymphatic vessels.[5] In the context of cancer, this pathway is often exploited by tumors to facilitate metastasis to lymph nodes and distant organs. [5] The ligands VEGF-C and VEGF-D bind to VEGFR-3, leading to receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades like the PI3K/Akt and MAPK pathways, promoting lymphatic endothelial cell proliferation, migration, and survival. [5]





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Caption: Simplified VEGFR-3 signaling pathway and the inhibitory action of SAR131675.



Experimental Methodologies

The characterization of SAR131675 involved a series of in vitro and in vivo experiments to determine its potency, selectivity, and therapeutic efficacy.

In Vitro Kinase Activity Assays

Objective: To determine the direct inhibitory effect of SAR131675 on the kinase activity of purified recombinant human VEGFR-3, VEGFR-2, and VEGFR-1.

Methodology Summary:

- An ELISA-based assay was utilized.
- Recombinant human VEGFR kinase domains were incubated with the substrate poly(Glu-Tyr) and ATP in the presence of varying concentrations of SAR131675.
- The extent of substrate phosphorylation was quantified using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).
- The signal was developed with a chromogenic substrate, and the absorbance was measured to determine the kinase activity.
- IC50 values were calculated from the dose-response curves.

Cell-Based Autophosphorylation Assays

Objective: To assess the ability of SAR131675 to inhibit VEGFR autophosphorylation in a cellular context.

Methodology Summary:

- Human Embryonic Kidney (HEK) cells or Porcine Aortic Endothelial Cells (PAEC) were engineered to overexpress full-length human VEGFR-3, VEGFR-2, or VEGFR-1.[1][2][3]
- Cells were treated with various concentrations of SAR131675 before stimulation with the respective ligands (VEGF-C for VEGFR-3, VEGF-A for VEGFR-1 and VEGFR-2).



- Cell lysates were collected, and the levels of phosphorylated and total VEGFR were determined by Western blotting or a sandwich ELISA.
- IC50 values were determined by quantifying the reduction in receptor phosphorylation relative to the total receptor amount.

Cellular Proliferation and Survival Assays

Objective: To evaluate the effect of SAR131675 on the proliferation and survival of primary human lymphatic endothelial cells (HLECs).

Methodology Summary:

- HLECs were cultured in low-serum media and stimulated with VEGF-C or VEGF-D in the presence of increasing concentrations of SAR131675.[1][2]
- Cell proliferation and viability were measured after a set incubation period using standard methods such as MTS or MTT assays.
- The IC50 for the inhibition of ligand-induced proliferation was then calculated.[1][2]

In Vivo Tumor Models

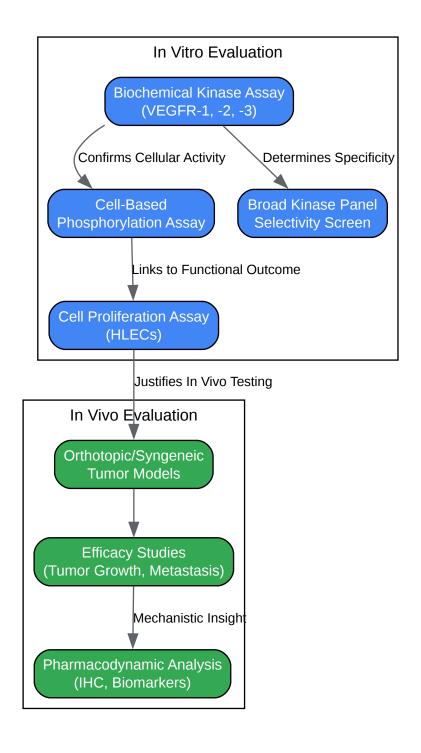
Objective: To investigate the anti-tumoral, anti-lymphangiogenic, and anti-metastatic effects of SAR131675 in relevant animal models.

Methodology Summary:

- Orthotopic and Syngeneic Tumor Models: Murine tumor cell lines, such as the 4T1 mammary carcinoma, were implanted into the corresponding tissue of immunocompetent mice to mimic human cancer progression.[1]
- Transgenic Tumor Models: The RIP1-Tag2 transgenic mouse model, which spontaneously develops pancreatic neuroendocrine tumors, was also used.[1]
- Treatment: Mice bearing established tumors were treated with SAR131675 or a vehicle control, typically via oral administration.



- Endpoints: Tumor growth was monitored over time. At the end of the study, tumors and relevant organs (e.g., lymph nodes, lungs) were harvested for analysis.
- Analysis: Tissues were analyzed by immunohistochemistry for markers of lymphangiogenesis, angiogenesis, and immune cell infiltration (e.g., tumor-associated macrophages).[1] The extent of lymph node and distant metastasis was also quantified.





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Caption: High-level experimental workflow for the evaluation of SAR131675.

Conclusion

SAR131675 is a potent and highly selective inhibitor of VEGFR-3 with demonstrated preclinical efficacy in reducing tumor growth and metastasis. Its specificity for VEGFR-3 over other kinases suggests a targeted mechanism of action, primarily through the inhibition of lymphangiogenesis. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on novel anti-cancer therapies targeting the VEGFR-3 signaling pathway. Although development of SAR131675 was halted during preclinical stages due to adverse metabolic effects, the compound remains a valuable tool for research into the role of VEGFR-3 in health and disease.

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